molecular formula C10H9BrF3NO B14071785 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14071785
M. Wt: 296.08 g/mol
InChI Key: RTBUUAFTRYBICE-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1-(2-Amino-6-(trifluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the bromopropanone moiety can form covalent bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-6-(trifluoromethyl)phenyl)-3-bromopropan-1-one include other trifluoromethyl-substituted aromatic compounds and brominated ketones. Compared to these compounds, this compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. Examples of similar compounds include 1-(2-Amino-6-(trifluoromethyl)phenyl)ethanone and 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one.

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[2-amino-6-(trifluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO/c11-5-4-8(16)9-6(10(12,13)14)2-1-3-7(9)15/h1-3H,4-5,15H2

InChI Key

RTBUUAFTRYBICE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)CCBr)C(F)(F)F

Origin of Product

United States

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